Cas no 733763-85-4 (2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide)
2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26601181
- Z44340902
- 3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
- (Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide
- 733763-85-4
- 2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide
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- Inchi: 1S/C28H27N3O6/c1-28(2,3)20-7-10-22(11-8-20)37-24-12-6-18(15-23(24)31(33)34)14-19(17-29)27(32)30-21-9-13-25(35-4)26(16-21)36-5/h6-16H,1-5H3,(H,30,32)
- InChI Key: PVKDBNCMFVYEPC-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C(OC)=C1)(=O)C(C#N)=CC1=CC=C(OC2=CC=C(C(C)(C)C)C=C2)C([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 501.18998559g/mol
- Monoisotopic Mass: 501.18998559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 37
- Rotatable Bond Count: 8
- Complexity: 861
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 126Ų
Experimental Properties
- Density: 1.259±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 667.7±55.0 °C(Predicted)
- pka: 9.67±0.70(Predicted)
2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26601181-0.05g |
3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide |
733763-85-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide
Recent Advances in the Study of 2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide (CAS: 733763-85-4)
The compound 2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide (CAS: 733763-85-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure featuring cyano, dimethoxyphenyl, and nitrophenyl groups, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary data suggest that 733763-85-4 exhibits selective inhibition against specific kinase targets, making it a candidate for further drug development. Researchers have employed molecular docking studies and in vitro assays to validate its binding affinity and inhibitory activity.
In addition to its kinase inhibitory properties, recent studies have explored the compound's pharmacokinetic profile. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its viability as a therapeutic agent. Early findings indicate that 733763-85-4 has favorable solubility and stability, though further optimization may be required to enhance its bioavailability. Advanced formulations, such as nanoparticle-based delivery systems, are being investigated to address these challenges.
Another notable aspect of the research on 733763-85-4 is its potential application in combination therapies. Synergistic effects have been observed when this compound is used alongside conventional chemotherapeutic agents, suggesting that it could enhance treatment efficacy while minimizing adverse effects. These findings are particularly relevant in the context of drug-resistant cancers, where novel therapeutic strategies are urgently needed.
Despite these promising developments, several challenges remain. The compound's synthetic route is complex, requiring multiple steps and yielding relatively low quantities. Efforts are underway to streamline the synthesis process and improve scalability. Additionally, comprehensive toxicological studies are needed to ensure its safety profile before advancing to clinical trials.
In conclusion, the latest research on 2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-[4-(1,1-dimethylethyl)phenoxy]-3-nitrophenyl]-2-propenamide (CAS: 733763-85-4) highlights its potential as a multifaceted therapeutic agent. While significant progress has been made in understanding its biological activity and pharmacokinetics, further studies are essential to fully realize its clinical potential. The ongoing exploration of this compound underscores the dynamic nature of chemical biology and the continuous pursuit of innovative drug candidates.
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